molecular formula C8H8ClFN2 B1522987 2-Amino-2-(2-fluorophenyl)acetonitrile hydrochloride CAS No. 1251923-68-8

2-Amino-2-(2-fluorophenyl)acetonitrile hydrochloride

Cat. No. B1522987
CAS RN: 1251923-68-8
M. Wt: 186.61 g/mol
InChI Key: JANBMPCSCHVQOI-UHFFFAOYSA-N
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Description

2-Amino-2-(2-fluorophenyl)acetonitrile hydrochloride is a chemical compound with the molecular formula C8H8ClFN2 and a molecular weight of 186.61 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7FN2.ClH/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-4,8H,11H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

As mentioned earlier, this compound is a powder that is typically stored at room temperature .

Scientific Research Applications

Enantioselective Sensing and Spectroscopic Characterization A study by Mei and Wolf (2004) focused on a chiral fluorosensor derived from 1,8-diacridylnaphthalene for enantioselective sensing of various chiral carboxylic acids, demonstrating the potential of fluorinated compounds in selective sensing technologies (Mei & Wolf, 2004).

Theoretical and Spectroscopic Studies Brahmachari et al. (2015) synthesized a fluorinated α-aminonitrile compound, providing insights into its structure and reactivity through detailed spectral, X-ray crystallographic analyses, and theoretical calculations. This work underscores the importance of fluorinated compounds in chemical synthesis and spectroscopy (Brahmachari et al., 2015).

Fluorescence Sensing and Optical Signalling Ahamed and Ghosh (2011) developed a tripodal amide fluoroionophore with enhanced selectivity for Hg2+, showcasing the application of fluorinated compounds in the development of selective sensors for environmental and biological monitoring (Ahamed & Ghosh, 2011).

Green Synthesis and Catalyst-Free Reactions Govindaraju et al. (2016) explored a catalyst-free synthesis of fluorinated quinolin-5(1H)-one derivatives, highlighting the role of fluorinated compounds in facilitating more sustainable chemical reactions and processes (Govindaraju et al., 2016).

Chemical Reactivity and Electropolymerization Badawy et al. (2012) studied the electropolymerization of 2-aminobiphenyl, which, though not the same, shares structural similarities with the compound of interest, demonstrating the potential utility of fluorinated compounds in the development of polymer materials with specific electronic properties (Badawy et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2-amino-2-(2-fluorophenyl)acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2.ClH/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-4,8H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANBMPCSCHVQOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C#N)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1251923-68-8
Record name 2-amino-2-(2-fluorophenyl)acetonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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